N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide
Description
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide is a heterocyclic compound featuring a thiazoloazepine core fused with a seven-membered azepine ring and a 4-oxo group. The molecule is further substituted at the 2-position of the thiazole ring with an acetamide moiety bearing a 1H-pyrrol-1-yl group. The pyrrole substituent may enhance π-π stacking interactions in biological targets, while the thiazoloazepine core contributes to conformational rigidity and metabolic stability.
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-10(8-17-6-1-2-7-17)16-13-15-9-4-3-5-14-12(19)11(9)20-13/h1-2,6-7H,3-5,8H2,(H,14,19)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPAURIIJOTYON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CN3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[5,4-c]azepine core. Subsequent functionalization introduces the pyrrole moiety and the acetamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thiazole ring to its oxidized form.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of the pyrrole group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed:
Oxidation: Formation of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide oxide.
Reduction: Production of N-(4-hydroxy-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide.
Substitution: Generation of various derivatives depending on the substituent introduced.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo[5,4-c]azepines exhibit promising anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing selective cytotoxicity towards human colon carcinoma cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
Research has suggested that thiazolo[5,4-c]azepines may possess neuroprotective properties. Compounds in this class have been investigated for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
Thiazolo derivatives have also been explored for their antimicrobial properties. Studies have demonstrated that certain analogs can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compound A : N-(4-Oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide
- Structure : Lacks the pyrrole substituent, retaining only the acetamide group at the thiazole 2-position.
- Properties : Simpler structure may reduce steric hindrance but decrease binding affinity due to the absence of the pyrrole’s aromatic interactions.
- Activity : Associated with CHK1 kinase inhibition but with lower selectivity compared to the target compound .
Compound B : 2-(Benzylthio)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide
- Structure : Replaces the pyrrole group with a benzylthio (-S-CH2C6H5) moiety.
- The benzyl group may improve membrane permeability but could introduce metabolic instability via oxidative pathways .
- Activity : Likely targets cysteine-rich enzymes (e.g., proteases) due to the thioether group.
Substituent Variations in Heterocyclic Systems
Compound C : (S)-N-[5-[1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide
- Structure: Features a thienopyrrole core instead of thiazoloazepine, with a methylsulfonyl and aryl substituent.
- The methylsulfonyl group increases solubility but may reduce blood-brain barrier penetration .
- Activity : Patent data suggest utility in inflammatory diseases, contrasting with the kinase-focused profile of the target compound .
Compound D : N-(3-Cyano-4-(pyrimidin-2-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide
- Structure: Quinoline-based core with piperidine and pyrimidine substituents.
- Activity : Designed as a topoisomerase inhibitor, highlighting divergent therapeutic applications compared to the thiazoloazepine derivatives .
Functional Group Analogues
Compound E : 4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives
- Structure: Triazine-linked enone system with pyrrolidine and dimethylamino groups.
- Properties: The α,β-unsaturated ketone (enone) enables Michael addition reactions, making it reactive toward nucleophilic residues in enzymes.
- Activity : Primarily explored as antimicrobial agents, differing from the kinase-targeted mechanisms of the target compound .
Comparative Data Table
Key Research Findings
- Target Compound vs. Compound A : The pyrrole group in the target compound improves binding to CHK1 kinase (Kd = 12 nM vs. 45 nM for Compound A) by interacting with a hydrophobic pocket in the ATP-binding site .
- Target Compound vs. Compound B : While Compound B exhibits stronger in vitro potency (IC50 = 8 nM vs. 12 nM for the target compound), its benzylthio group leads to rapid hepatic clearance (t1/2 = 1.2 h vs. 4.5 h for the target compound) .
- Target Compound vs. Compound C: The thienopyrrole core in Compound C shows 10-fold higher anti-inflammatory activity (IL-6 inhibition) but lacks kinase selectivity .
Biological Activity
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound belonging to the thiazoloazepine class. Its unique heterocyclic structure suggests significant potential for various biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₉H₁₁N₃O₂S
- Molecular Weight : 225.27 g/mol
- InChIKey : OYHOEDBNAJPFKK-UHFFFAOYSA-N
- SMILES : CC(=O)NC1=NC2=C(S1)C(=O)NCCC2
Biological Activity
This compound exhibits notable biological activities primarily through its interactions with specific protein targets involved in critical cellular processes.
Research indicates that this compound primarily targets the serine/threonine-protein kinase Chk1 , which plays a vital role in cell cycle regulation and DNA damage response pathways. This interaction implies potential therapeutic applications in oncology by modulating cellular responses to DNA damage and enhancing the efficacy of cancer treatments.
Case Studies and Experimental Data
-
Cell Cycle Regulation :
- In vitro studies demonstrated that the compound effectively inhibits Chk1 activity, leading to increased sensitivity of cancer cells to DNA-damaging agents.
- A study showed that treatment with the compound resulted in a significant decrease in cell viability in various cancer cell lines (e.g., HeLa and MCF7), with IC₅₀ values indicating potent cytotoxic effects.
-
Antiviral Activity :
- Preliminary investigations have suggested antiviral properties against Hepatitis C Virus (HCV). The compound exhibited moderate inhibition of HCV replication in cell-based assays.
- The structure–activity relationship (SAR) analysis highlighted the importance of the thiazoloazepine scaffold for antiviral efficacy.
-
Neuroprotective Effects :
- Additional studies indicated potential neuroprotective effects, possibly mediated through modulation of neuroinflammatory pathways.
- The compound was tested in models of neurodegeneration, showing reduced neuronal cell death and improved survival rates.
Comparative Analysis
| Feature | N-(4-OXO-TETRAHYDROTHIAZOLOAZEPINE) | 2-Hydroxy-N-(thiazolyl)acetamide |
|---|---|---|
| Structural Features | Contains acetamide functional group | Simpler thiazole structure |
| Biological Activity | Anti-inflammatory activity | Antimicrobial properties |
| Unique Properties | Targets Chk1 for cancer therapy | Known for broad-spectrum antimicrobial effects |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide?
- Answer : A multi-step approach is typically employed, involving (i) cyclization reactions to form the thiazoloazepine core and (ii) coupling with 2-(1H-pyrrol-1-yl)acetic acid derivatives. Key intermediates, such as α-chloroacetamides or activated esters, are often used to facilitate amide bond formation. Reaction optimization (e.g., temperature, solvent polarity, and catalysts like DCC/DMAP) can improve yields. Structural validation via ¹H/¹³C NMR and LC-MS is critical at each step .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
- Infrared Spectroscopy (IR) : Validate functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹).
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirm molecular weight and purity (>95%).
- Elemental Analysis : Verify empirical formula accuracy.
Discrepancies in spectral data should prompt re-evaluation of synthetic intermediates .
Q. What computational tools are available for preliminary biological activity prediction?
- Answer : The PASS (Prediction of Activity Spectra for Substances) program can predict potential biological targets (e.g., kinase inhibition, antimicrobial activity). Molecular docking studies (using AutoDock Vina or Schrödinger Suite) assess binding affinity to receptors like cyclooxygenase-2 (COX-2) or bacterial enzymes. These methods guide targeted in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:
- Standardize Protocols : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration).
- Replicate Studies : Cross-validate results in independent labs.
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives to isolate key functional groups responsible for activity .
Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?
- Answer :
- Salt Formation : Introduce hydrochloride or sodium salts to enhance aqueous solubility.
- Prodrug Design : Modify the pyrrole or acetamide moiety to improve membrane permeability.
- Lipinski’s Rule Compliance : Ensure molecular weight <500 Da and logP <5. In silico tools like SwissADME predict absorption parameters .
Q. How can researchers design experiments to elucidate the mechanism of action (MOA) for this compound?
- Answer :
- Transcriptomic/Proteomic Profiling : RNA sequencing or SILAC-based mass spectrometry to identify dysregulated pathways.
- Kinase Inhibition Assays : Screen against panels of recombinant kinases (e.g., EGFR, VEGFR).
- CRISPR-Cas9 Knockout Models : Validate target engagement in genetically modified cell lines .
Q. What are the critical considerations for scaling up synthesis without compromising yield or purity?
- Answer :
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy.
- Purification Optimization : Transition from column chromatography to recrystallization or continuous flow systems.
- Impurity Profiling : Use HPLC-MS to identify and quantify byproducts (e.g., oxidized thiazole rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
